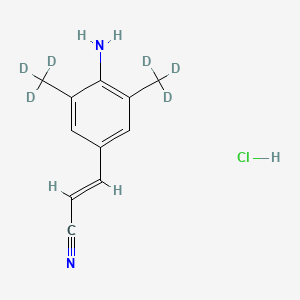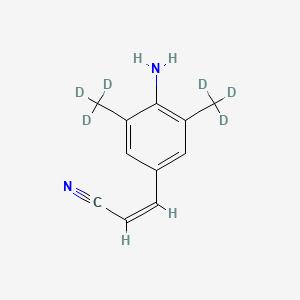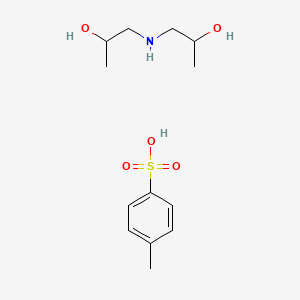
3-Ethyl Haloperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The molecular formula for this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 . This compound is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Haloperidol-d4 typically involves the deuteration of 3-Ethyl Haloperidol. This process can be achieved using deuterating agents such as deuterium chloride (DCl) or deuterium oxide (D2O) . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Ethyl Haloperidol-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl Haloperidol-d4 is similar to that of Haloperidol, a well-known antipsychotic agent. Haloperidol exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain . This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The deuterated form, this compound, is used in research to study the pharmacokinetics and pharmacodynamics of Haloperidol and its derivatives .
Comparison with Similar Compounds
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Haloperidol-d4: A deuterated form of Haloperidol used in research.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
Risperidone: Another antipsychotic with a unique mechanism of action.
Uniqueness of 3-Ethyl Haloperidol-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in mass spectrometry and NMR spectroscopy. This compound is particularly valuable in research settings where accurate quantification and analysis of drug metabolism are crucial .
Properties
CAS No. |
1794883-80-9 |
|---|---|
Molecular Formula |
C23H27ClFNO2 |
Molecular Weight |
407.947 |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI Key |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Synonyms |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)



